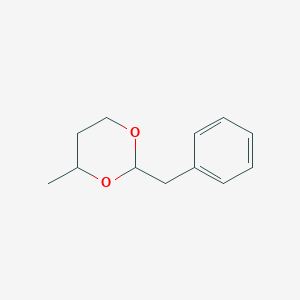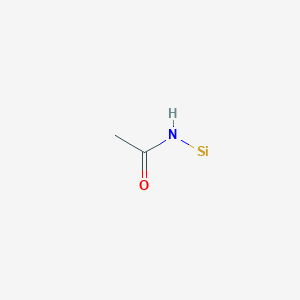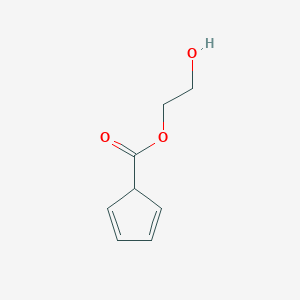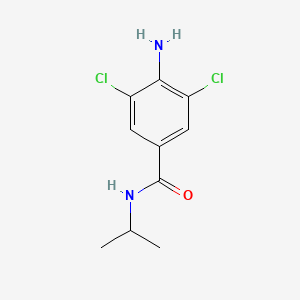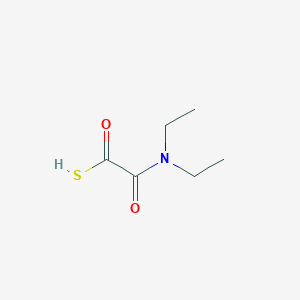
2-(Diethylamino)-2-oxoethanethioic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Diethylamino)-2-oxoethanethioic acid is an organic compound that features both amine and thioic acid functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-2-oxoethanethioic acid typically involves the reaction of diethylamine with carbon disulfide under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Diethylamine} + \text{Carbon Disulfide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
2-(Diethylamino)-2-oxoethanethioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioic acid group to a thiol group.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted amines and thioesters.
科学研究应用
2-(Diethylamino)-2-oxoethanethioic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Diethylamino)-2-oxoethanethioic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
2-(Diethylamino)ethanol: A related compound with similar amine functionality but different reactivity due to the absence of the thioic acid group.
Diethylamino hydroxybenzoyl hexyl benzoate: Another compound with diethylamino functionality, used as a UV filter in sunscreens.
Uniqueness
2-(Diethylamino)-2-oxoethanethioic acid is unique due to the presence of both amine and thioic acid groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
778547-34-5 |
|---|---|
分子式 |
C6H11NO2S |
分子量 |
161.22 g/mol |
IUPAC 名称 |
2-(diethylamino)-2-oxoethanethioic S-acid |
InChI |
InChI=1S/C6H11NO2S/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10) |
InChI 键 |
KIZRULHTZQLBOB-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C(=O)C(=O)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]propanamide](/img/structure/B13798089.png)
![1-[(5-Chloro-2-methoxyphenyl)azo]-2-Naphthalenol](/img/structure/B13798096.png)
![1,5-Dithia-9-aza-spiro[5.5]undecane hydrochloride](/img/structure/B13798107.png)

![Benzo[b]thiophene, 2-(hexylthio)-](/img/structure/B13798122.png)
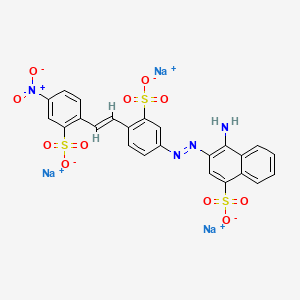
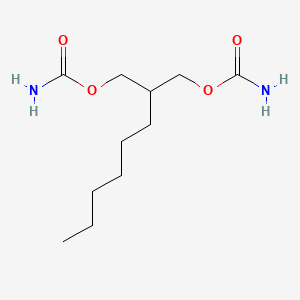
![2-[[4-Butyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone](/img/structure/B13798126.png)
